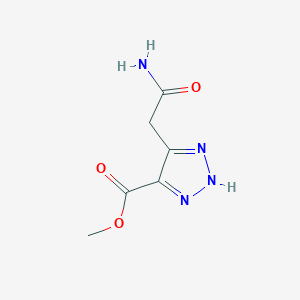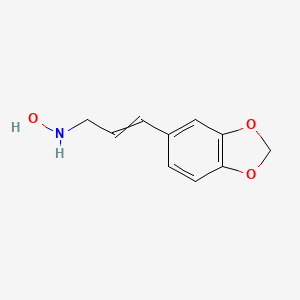
3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine is a chemical compound that features a benzodioxole ring, which is a common structural motif in various bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine typically involves the reaction of a benzodioxole derivative with a suitable amine under specific conditions. One common method involves the use of a Claisen-Schmidt condensation reaction between benzodioxole and an appropriate aldehyde, followed by the addition of a hydroxylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted benzodioxole derivatives .
Applications De Recherche Scientifique
3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the hydroxylamine group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole core but differs in its functional groups, leading to different chemical properties and applications.
3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Another benzodioxole derivative with distinct structural features and biological activities.
Uniqueness
3-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyprop-2-en-1-amine is unique due to its combination of the benzodioxole ring and the hydroxylamine group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
70951-56-3 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
N-[3-(1,3-benzodioxol-5-yl)prop-2-enyl]hydroxylamine |
InChI |
InChI=1S/C10H11NO3/c12-11-5-1-2-8-3-4-9-10(6-8)14-7-13-9/h1-4,6,11-12H,5,7H2 |
Clé InChI |
JHQRCTNMAKAWLR-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CCNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



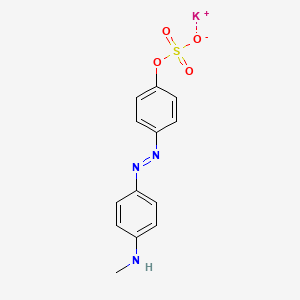
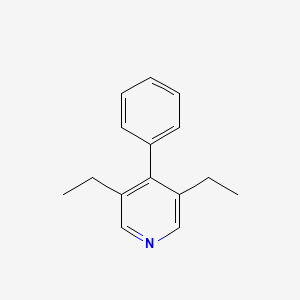

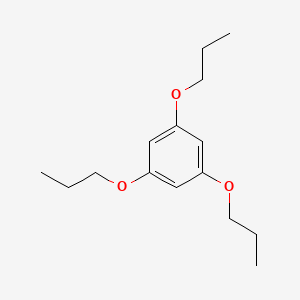
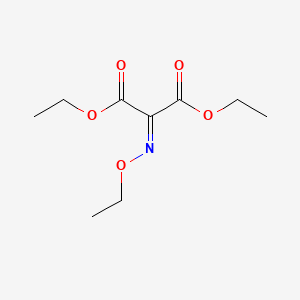


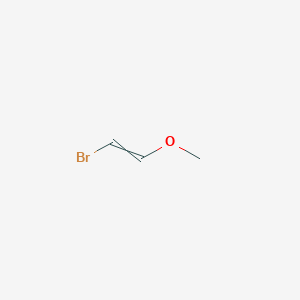

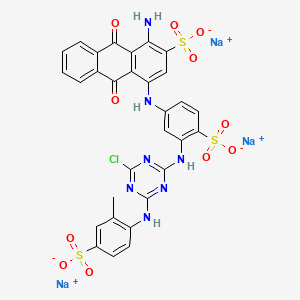
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)

